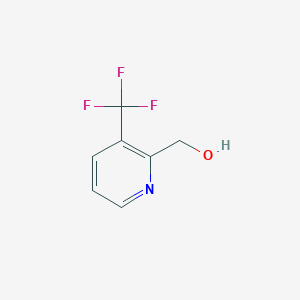

(3-(Trifluoromethyl)pyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

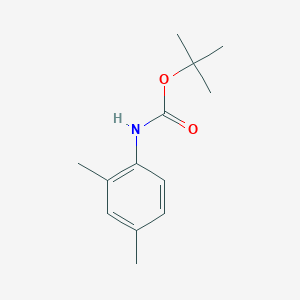

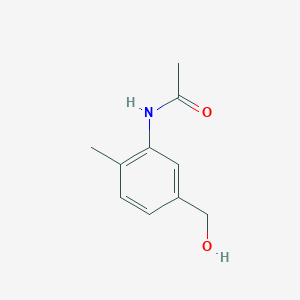

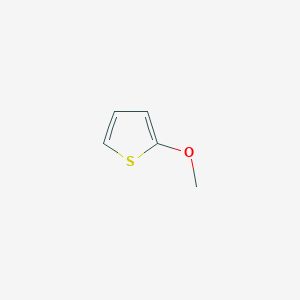

(3-(Trifluoromethyl)pyridin-2-yl)methanol is a compound that features a trifluoromethyl group attached to a pyridin-2-yl moiety, with a methanol functional group. This structure is relevant in the field of organic chemistry due to its potential use in various chemical reactions and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in the literature. For instance, α-trifluoromethyl-(indol-3-yl)methanols have been synthesized using a [3+2] cycloaddition, which is a method that could potentially be adapted for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of compounds similar to (3-(Trifluoromethyl)pyridin-2-yl)methanol has been studied, revealing interesting coordination environments. For example, a nickel(II) complex with pyridin-2-ylmethanol ligands shows an irregular coordination environment, with the ligand coordinating via its pyridyl nitrogen and methanol oxygen atoms . This information can provide insights into the coordination behavior of (3-(Trifluoromethyl)pyridin-2-yl)methanol.

Chemical Reactions Analysis

Compounds with the pyridin-2-yl moiety have been shown to undergo various chemical reactions. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with different nucleophiles to form various substituted products and heterocyclic derivatives . This suggests that (3-(Trifluoromethyl)pyridin-2-yl)methanol could also participate in similar reactions, potentially leading to a range of trifluoromethyl-containing compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (3-(Trifluoromethyl)pyridin-2-yl)methanol are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the palladium(II) complex with tris(pyridin-2-yl)methanol ligands exhibits temperature-dependent structural changes, which could imply that (3-(Trifluoromethyl)pyridin-2-yl)methanol may also display unique physical properties under different conditions .

Wissenschaftliche Forschungsanwendungen

Methanol Marker for Transformer Insulating Oil Degradation

(Jalbert et al., 2019) discussed the role of methanol as a chemical marker for assessing solid insulation condition in power transformers. This study highlighted methanol's utility in monitoring cellulosic insulation degradation, demonstrating its importance in maintaining the reliability of electrical power systems.

Methanol in Energy Production and Environmental Applications

Research has also explored methanol's potential in energy production and environmental applications. For example, (García et al., 2021) reviewed hydrogen production from methanol thermochemical conversion, indicating methanol's role in developing a hydrogen economy. Similarly, (Strong et al., 2015) detailed the biotechnological applications of methanotrophic bacteria, including methanol production, showcasing methanol's contribution to sustainable technology and carbon recycling.

Methanol as a Fuel for Internal Combustion Engines

The use of methanol as an alternative fuel has been a significant area of research, with studies like (Pandey, 2022) providing a comprehensive overview of methanol's application in internal combustion engines. This research underscores methanol's potential to contribute to cleaner energy solutions and reduce reliance on traditional fossil fuels.

Methanol in Chemical Synthesis and Material Science

Additionally, methanol's role in chemical synthesis and material science is highlighted by studies on catalyst development for methanol synthesis. For instance, (Din et al., 2020) reviewed the application of MOFs (metal-organic frameworks) in synthesizing green methanol from CO2, reflecting methanol's significance in green chemistry and carbon capture technologies.

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “(3-(Trifluoromethyl)pyridin-2-yl)methanol”. It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPMBJXMICOJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397175 |

Source

|

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Trifluoromethyl)pyridin-2-yl)methanol | |

CAS RN |

131747-44-9 |

Source

|

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)